3-氯-6-(1-乙氧基乙烯基)吡啶嗪

描述

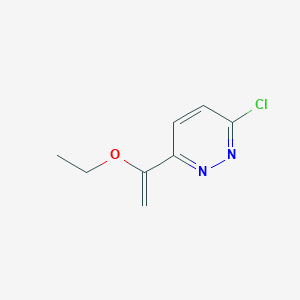

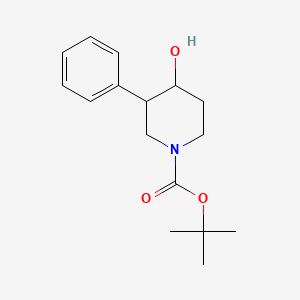

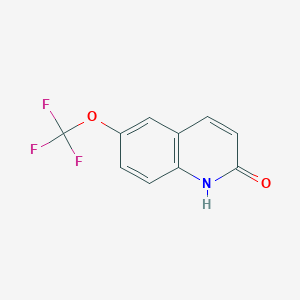

3-Chloro-6-(1-ethoxyvinyl)pyridazine is a chemical compound with the molecular formula C8H9ClN2O and a molecular weight of 184.62 . It is a solid substance under normal conditions .

Molecular Structure Analysis

The molecular structure of 3-Chloro-6-(1-ethoxyvinyl)pyridazine consists of a pyridazine ring with a chlorine atom at the 3rd position and an ethoxyvinyl group at the 6th position . The pyridazine ring is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity .Chemical Reactions Analysis

While specific chemical reactions involving 3-Chloro-6-(1-ethoxyvinyl)pyridazine are not available, pyridazine derivatives are known to participate in various chemical reactions. For instance, they can undergo aza-Diels-Alder reactions .Physical And Chemical Properties Analysis

3-Chloro-6-(1-ethoxyvinyl)pyridazine is a solid substance . It has a molecular weight of 184.62 . The compound’s unique physicochemical properties stem from the pyridazine ring, characterized by weak basicity, a high dipole moment, and robust, dual hydrogen-bonding capacity .科学研究应用

药物发现与开发

吡啶嗪环,例如在3-氯-6-(1-乙氧基乙烯基)吡啶嗪中发现的,以其独特的物理化学性质而闻名,包括弱碱性、高偶极矩和强大的氢键能力 。这些特性使其在药物发现中具有价值,特别是对于分子识别,它可以促进药物靶标相互作用的特异性和效力。固有的极性和低细胞色素P450抑制效应也是有利的,减少了药物相互作用和心脏毒性的可能性。

医药化学中的药效团

吡啶嗪衍生物,包括3-氯-6-(1-乙氧基乙烯基)吡啶嗪,已被确定为医药化学中的关键药效团 。它们已被纳入表现出广泛生物活性的分子中。该化合物可以探索其作为新治疗剂设计中核心结构的潜力,利用其与各种生物靶标相互作用的能力。

抗菌和抗结核剂

研究表明,吡啶嗪衍生物可能具有显著的抗菌和抗结核性质 。3-氯-6-(1-乙氧基乙烯基)吡啶嗪可作为支架,用于开发针对耐药菌株和结核分枝杆菌具有增强疗效的新化合物。

抗炎和镇痛应用

吡啶嗪的结构灵活性允许开发具有抗炎和镇痛作用的化合物 。3-氯-6-(1-乙氧基乙烯基)吡啶嗪可以被修饰以增强其与炎症和疼痛相关的生物途径的相互作用,有可能为慢性炎症性疾病和疼痛管理提供新的治疗方法。

心血管药物设计

历史上,吡啶嗪衍生物被用于寻找心血管药物 。3-氯-6-(1-乙氧基乙烯基)吡啶嗪的独特结构可用于创造调节心血管功能的新型化合物,为高血压和心力衰竭等疾病提供潜在治疗方法。

神经系统疾病治疗

吡啶嗪部分与针对各种神经系统疾病的活性有关 。3-氯-6-(1-乙氧基乙烯基)吡啶嗪可以研究其对神经通路的影响,有可能为阿尔茨海默病、帕金森病和癫痫等疾病提供新的治疗选择。

安全和危害

The safety information available indicates that 3-Chloro-6-(1-ethoxyvinyl)pyridazine may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

未来方向

The pyridazine ring, a key component of 3-Chloro-6-(1-ethoxyvinyl)pyridazine, has been found to have unique applications in molecular recognition and drug discovery . Its inherent polarity, low cytochrome P450 inhibitory effects, and potential to reduce interaction with the cardiac hERG potassium channel add additional value in drug discovery and development . Therefore, future research could explore the potential of 3-Chloro-6-(1-ethoxyvinyl)pyridazine and similar compounds in various therapeutic applications.

生化分析

Biochemical Properties

3-Chloro-6-(1-ethoxyvinyl)pyridazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, pyridazine derivatives are known to interact with monoamine oxidase (MAO) and tyrosine kinase 2 (TYK2) enzymes . These interactions often involve hydrogen bonding and π-π stacking interactions, which are crucial for the compound’s biochemical activity .

Cellular Effects

3-Chloro-6-(1-ethoxyvinyl)pyridazine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyridazine derivatives have been shown to inhibit calcium ion influx, which is essential for platelet aggregation . This inhibition can lead to changes in cellular signaling and metabolic pathways.

Molecular Mechanism

The molecular mechanism of 3-Chloro-6-(1-ethoxyvinyl)pyridazine involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the target enzyme. For instance, pyridazine derivatives have been found to inhibit monoamine oxidase (MAO) by forming hydrogen bonds with the enzyme’s active site . This inhibition can lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Chloro-6-(1-ethoxyvinyl)pyridazine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that pyridazine derivatives can maintain their activity over extended periods, but their stability may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of 3-Chloro-6-(1-ethoxyvinyl)pyridazine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation. At higher doses, it may cause toxic or adverse effects. For example, some pyridazine derivatives have been shown to cause convulsions at high doses .

Metabolic Pathways

3-Chloro-6-(1-ethoxyvinyl)pyridazine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, pyridazine derivatives can affect the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Transport and Distribution

The transport and distribution of 3-Chloro-6-(1-ethoxyvinyl)pyridazine within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of 3-Chloro-6-(1-ethoxyvinyl)pyridazine is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects .

属性

IUPAC Name |

3-chloro-6-(1-ethoxyethenyl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-3-12-6(2)7-4-5-8(9)11-10-7/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUIMNZWLBCNVQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=C)C1=NN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-Dimethyl-{1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrrolidin-3-yl}-amine](/img/structure/B1467733.png)

![3-[8-Methyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl]-1-propanol](/img/structure/B1467751.png)

![Ethyl 2-[(2-fluoro-4-methoxy)benzyl]-3-oxobutylate](/img/structure/B1467753.png)